molecular formula C16H10F2N4OS B6566936 2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021224-62-3

2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6566936
CAS No.: 1021224-62-3
M. Wt: 344.3 g/mol
InChI Key: VPFLGVNUQCQXBQ-UHFFFAOYSA-N
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Description

2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C16H10F2N4OS and its molecular weight is 344.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.05433845 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its thiadiazoloquinazolinone backbone, which provides a framework for various modifications that can enhance its biological activity. The presence of the 2,4-difluorophenyl group is significant as fluorine substitution often improves metabolic stability and bioactivity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the compound may interact with key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Thiadiazole derivatives are known to exhibit antibacterial effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways. Preliminary studies suggest that this specific compound may possess significant activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition Studies

Enzyme inhibition studies have revealed that this compound could act as an inhibitor of specific kinases involved in cancer progression. For example, it may inhibit p38 MAPK , a kinase implicated in inflammatory responses and cancer cell survival. Such inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.

Case Studies

StudyFindings
Study 1: Anticancer Activity The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HeLa) indicating potent anticancer effects.
Study 2: Antimicrobial Efficacy Exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 3: Enzyme Inhibition Showed significant inhibition of p38 MAPK activity with potential implications for treating inflammatory diseases and cancers.

Materials Science Applications

Beyond biological applications, this compound could be explored in materials science for developing novel polymers or coatings due to its unique electronic properties. The incorporation of fluorinated groups can enhance the thermal stability and mechanical strength of materials.

Properties

IUPAC Name

2-(2,4-difluoroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N4OS/c1-8-2-4-12-10(6-8)14(23)22-16(20-12)24-15(21-22)19-13-5-3-9(17)7-11(13)18/h2-7H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFLGVNUQCQXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.